molecular formula C22H20N2O4S B2363457 4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922136-01-4

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2363457
CAS No.: 922136-01-4
M. Wt: 408.47
InChI Key: ONHFIGJMOGKFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Enantioselective Reactions

Research has explored the catalytic enantioselective reactions involving cyclic dibenzo[b,f][1,4]oxazepines. Munck et al. (2017) reported the aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck et al., 2017). Additionally, enantioselective alkynylation of these cyclic imines has been achieved, providing a method to synthesize optically active derivatives containing a carbon-carbon triple bond (Ren et al., 2014).

Antimicrobial Applications

A study by Sarvaiya et al. (2019) synthesized compounds including 4-(2-(1-(4-([1,1'-biphenyl]-4-yl)-3-(hydroxyl (phenyl) aryl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide and evaluated their antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).

Applications in Dyeing and UV Protection

Mohamed et al. (2020) designed sulfonamides for use in dyeing and easy patronage finishing of cotton textile, enhancing dyeability and providing practical advantages like UV protection and antibacterial properties (Mohamed et al., 2020).

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Asymmetric Synthesis

More and Bhanage (2017) demonstrated the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds, achieving high enantioselectivity and excellent conversion in water, an environmentally benign solvent (More & Bhanage, 2017).

Mechanism of Action

Target of Action

The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neuropsychiatric disorders.

Mode of Action

This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the neurotransmission of dopamine, leading to changes in the signaling pathways within the CNS.

Result of Action

The result of the compound’s action is the modulation of dopaminergic signaling in the CNS. This can lead to alleviation of symptoms in various disorders. For instance, the compound could potentially be used for treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Properties

IUPAC Name

4-ethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-3-15-8-11-17(12-9-15)29(26,27)23-16-10-13-20-18(14-16)22(25)24(2)19-6-4-5-7-21(19)28-20/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHFIGJMOGKFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.